ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate
Description
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes an ethyl carbamate group and a dimethylaminophenyl moiety.
Properties
CAS No. |
6637-63-4 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C12H17N3O2/c1-4-17-12(16)14-13-9-10-5-7-11(8-6-10)15(2)3/h5-9H,4H2,1-3H3,(H,14,16)/b13-9+ |
InChI Key |
UFPYMTLVBJSQJK-UKTHLTGXSA-N |
SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Isomeric SMILES |
CCOC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
Canonical SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 4-dimethylaminobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[(4-methylaminophenyl)methylideneamino]carbamate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
